

# Experimental protocol for "N,N-di-n-Butylethylenediamine" synthesis

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## Compound of Interest

Compound Name: ***N,N-di-n-Butylethylenediamine***

Cat. No.: ***B1294425***

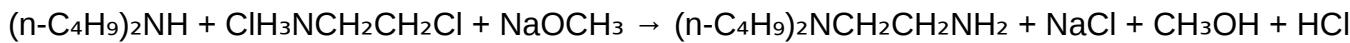
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## Application Note: Synthesis of N,N-di-n-Butylethylenediamine

### Introduction

**N,N-di-n-butylethylenediamine** is a significant organic intermediate used in the synthesis of various chemical compounds. This document outlines a detailed experimental protocol for the preparation of **N,N-di-n-butylethylenediamine** via the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a methanolic solution of sodium methoxide. This method is characterized by its straightforward procedure, high yield, and cost-effectiveness. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

### Reaction Scheme



### Experimental Protocol

This protocol is adapted from the method described in patent CN103012157A.[\[1\]](#)

#### Materials and Equipment:

- High-pressure reaction autoclave

- Di-n-butylamine
- 2-chloroethylamine hydrochloride
- Sodium methoxide (30% solution in methanol)
- Saturated sodium hydroxide solution
- Distillation apparatus
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- pH meter or pH paper

**Procedure:**

- Charging the Reactor: In a high-pressure autoclave, combine 85 ml (0.5 mol) of di-n-butylamine and 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride.
- Addition of Base: To the mixture in the autoclave, add a 30% (by mass) solution of sodium methoxide in methanol, containing 5.4 g (0.1 mol) of sodium methoxide.
- Reaction Conditions: Seal the autoclave and heat the mixture to 150°C. At this temperature, the internal pressure will reach approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.
- Work-up - pH Adjustment: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to 12-13.
- Extraction: Allow the layers to separate. Collect the upper organic phase.
- Purification: Purify the crude product by fractional distillation. Collect the fraction boiling between 109°C and 114°C. The expected yield of **N,N-di-n-butylethylenediamine** is approximately 77.9 g (74.7%).

- Characterization: The structure of the final product can be confirmed by mass spectrometry.

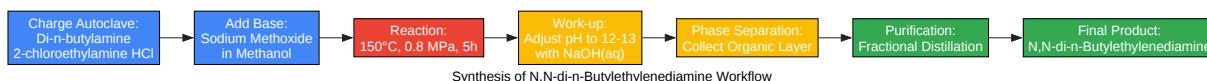
## Data Presentation

The following table summarizes the quantitative data for the synthesis of **N,N-di-n-butylethylenediamine**.

Parameter	Value
Reactants	
Di-n-butylamine	0.5 mol
2-chloroethylamine hydrochloride	0.1 mol
Sodium methoxide	0.1 mol
Reaction Conditions	
Temperature	150°C
Pressure	0.8 MPa
Reaction Time	5 hours
Product Yield	
N,N-di-n-butylethylenediamine	77.9 g (74.7% yield)
Purification	
Boiling Point of Product	109-114°C

## Visualizations

### Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **N,N-di-n-butylethylenediamine**.

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## References

- 1. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [patents.google.com]
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